1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone
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Overview
Description
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is a chemical compound with the molecular formula C12H18O It is known for its unique structure, which includes a hexahydro-indenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to achieve the hexahydro-indenyl structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization and subsequent hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol: Shares a similar hexahydro-indenyl structure but differs in functional groups.
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl ester: Another related compound with ester functionality.
Uniqueness
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is unique due to its specific ethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
94021-65-5 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-7-8(2)13-10-4-5-11(6-10)14(13)12(7)9(3)15/h10-14H,4-6H2,1-3H3 |
InChI Key |
RXOSUBQGTPGAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2C1C3CCC2C3)C(=O)C)C |
Origin of Product |
United States |
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